5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Description
Properties
IUPAC Name |
[5-chloro-2-[3-(diethylaminomethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-4-25(5-2)14-20-24-23-15(3)26(20)19-12-11-17(22)13-18(19)21(27)16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPUSXXJLGWGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191546 | |
| Record name | 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38150-34-4 | |
| Record name | 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038150344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The hydroxymethylated intermediate is synthesized by reacting 5-chloro-2-(3-methyl-4H-1,2,4-triazolo-4-yl)benzophenone with paraformaldehyde in xylene under nitrogen at 125°C for 7 hours. Key parameters include:
Table 1: Hydroxymethylation Reaction Summary
| Parameter | Value |
|---|---|
| Yield | 72.8% |
| Melting Point | 138–141°C |
| Analytical Data (C₁₇H₁₄ClN₃O₂) | C: 62.23%, H: 4.22%, Cl: 10.82%, N: 11.73% (Found) |
This step’s efficiency relies on prolonged heating to ensure complete formaldehyde incorporation, with chromatography critical for removing unreacted paraformaldehyde.
Halogenation to 5-Chloro-2-(3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Chlorination Methodology
The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) in inert solvents like toluene or chloroform at 50–80°C. The reaction mechanism involves nucleophilic substitution, converting the hydroxyl group to a chloromethyl moiety.
Table 2: Halogenation Conditions
| Parameter | Value |
|---|---|
| Halogenating Agent | Thionyl chloride (excess) |
| Temperature | 50–80°C |
| Solvent | Toluene or chloroform |
| Reaction Time | 3–6 hours |
This step requires anhydrous conditions to prevent hydrolysis. The chlorinated product is typically isolated via solvent evaporation and used directly in the next step due to its reactivity.
Amination with Diethylamine
Nucleophilic Substitution
The chloromethyl intermediate reacts with diethylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at room temperature. The reaction proceeds via an SN2 mechanism, displacing chloride with diethylamine to form the final product.
Table 3: Amination Reaction Parameters
| Parameter | Value |
|---|---|
| Amine | Diethylamine (2 equivalents) |
| Solvent | Tetrahydrofuran |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
Crude product purification involves aqueous workup (e.g., dilute HCl wash to remove excess amine) and recrystallization from ethanol.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
X-ray diffraction of analogous structures confirms the triazole ring’s planar geometry and the benzophenone’s dihedral angle (92.88°), stabilizing the molecule through π-π stacking.
Industrial-Scale Considerations
Process Optimization
Table 4: Key Industrial Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% RuO₂ |
| Oxidation Temperature | 0–30°C |
| Batch Size | Up to 10 kg |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzophenone moiety, converting it to a secondary alcohol.
Substitution: The chloro group on the benzene ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzophenone compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of 5-chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone and its evaluation against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent in pharmaceutical formulations .
Anticancer Properties
Another area of interest is the compound's anticancer effects. Studies have explored its mechanism in inhibiting cancer cell proliferation. For instance, it was found to induce apoptosis in specific cancer cell lines by modulating pathways associated with cell survival and death . The structure-function relationship of this compound has been analyzed to optimize its efficacy as an anticancer drug.
Photochemistry
Photostability and Light Absorption
The photophysical properties of this compound have been studied for applications in UV protection formulations. The compound exhibits strong absorption in the UV region, making it a candidate for use in sunscreens and other cosmetic products aimed at protecting skin from UV damage . Its stability under UV exposure is crucial for practical applications.
Material Science
Polymer Additives
In material science, this compound has been investigated as a potential additive for polymers to enhance their thermal stability and UV resistance. The incorporation of this compound into polymer matrices has shown improved mechanical properties and durability under environmental stressors .
Case Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on human breast cancer cell lines (MCF7). The study revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM), indicating its potential effectiveness as an anticancer therapeutic agent .
Comparison with Similar Compounds
Modifications to the Triazole Substituent
The triazole ring’s substituents significantly influence molecular conformation and bioactivity. Key analogs include:
Key Observations:
Isosteric Replacements
Dichlorophenyl Variant: 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenylmethanone (CAS 54196-62-2) introduces a second chlorine on the benzophenone, increasing molecular weight (362.2 g/mol) and lipophilicity (XLogP3 3.2). This modification may enhance blood-brain barrier penetration .
Crystallographic and Conformational Differences
| Parameter | Compound I | Methylamino Analog (II) |
|---|---|---|
| Crystal System | Monoclinic (C2/c) | Triclinic (P1⁻) |
| Unit Cell Volume | 3988.9 ų | 841.6 ų |
| N...C Distance | 4.94 Å | 3.494 Å |
| Density (g/cm³) | 1.275 | 1.345 |
The shorter N...C distance in Analog II suggests a more compact, ring-like conformation, which may mimic alprazolam’s original structure more closely .
Q & A
Q. What are the key synthetic routes for preparing 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone?
- Methodological Answer : The compound can be synthesized via a multi-step protocol:
- Step 1 : React 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid in ethanol) to form triazolyl intermediates .
- Step 2 : Introduce the diethylaminomethyl group via nucleophilic substitution or Mannich-type reactions. For example, treat the triazole intermediate with diethylamine and formaldehyde under reflux .
- Step 3 : Couple the functionalized triazole with 5-chloro-2-benzoyl chloride via Friedel-Crafts acylation or nucleophilic aromatic substitution, optimizing solvent polarity (e.g., DMF or dioxane) and temperature (80–100°C) .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol-DMF mixtures) .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., diethylaminomethyl protons at δ 2.5–3.0 ppm; benzophenone carbonyl at ~195 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~424) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.3%, H: 5.7%, N: 16.5%) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with analogous triazolyl-benzophenone derivatives (e.g., 4-[(2-Benzoyl-4-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, where diazenyl groups induce predictable deshielding) .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., ethanol recrystallization) and analyzing unit cell parameters (e.g., monoclinic space group P2₁/c) .
Q. What strategies optimize reaction yields in the presence of steric hindrance from the diethylaminomethyl group?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce steric crowding .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate electrophilic sites during benzophenone coupling .
- Temperature Control : Conduct reactions at 60–80°C to balance kinetic favorability vs. thermal decomposition .
- Data-Driven Adjustment : Compare yields under varying conditions (see Table 1).
Table 1 : Yield Optimization for Key Synthesis Step
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | ZnCl₂ | 80 | 72 |
| Ethanol | None | 70 | 58 |
| Dioxane | TEA | 60 | 65 |
| Data synthesized from |
Q. How can biological activity assays be designed for this compound, given its structural analogs?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on triazole-benzophenone motifs (e.g., anti-cancer properties observed in 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl) derivatives) .
- In Vitro Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based screening for kinase inhibition (e.g., EGFR, IC₅₀ <10 µM indicative of potency) .
- Control Compounds : Include structurally similar molecules (e.g., 5-chloro-2-methoxybenzoic acid derivatives) to isolate pharmacophore contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anti-cancer activity across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from published analogs (e.g., triazolyl-thiadiazines vs. benzophenones) to identify structure-activity trends .
- Experimental Replication : Repeat assays under standardized conditions (e.g., 48-hour exposure, 10% FBS media) to control for methodological variability .
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .
Methodological Best Practices
- Synthetic Reproducibility : Document exact molar ratios (e.g., 1:1.05 substrate:reagent) and inert atmosphere requirements (N₂/Ar) .
- Data Transparency : Report spectral raw data (e.g., NMR integration values) and crystallographic CIF files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
